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Compound of Interest

Compound Name: Speciogynine

Cat. No.: B3026189

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Speciogynine

Introduction

Speciogynine is a prominent monoterpene indole alkaloid found in the leaves of the Southeast
Asian plant Mitragyna speciosa, commonly known as kratom.[1] As a diastereomer of the
plant's primary psychoactive alkaloid, mitragynine, speciogynine's unique stereochemistry
imparts distinct pharmacological properties, making it a subject of significant interest in
phytochemical and pharmacological research.[1][2][3] This document provides a
comprehensive technical overview of the chemical structure, stereochemistry, and analytical
methodologies related to speciogynine for researchers, scientists, and drug development
professionals.

Chemical Structure

Speciogynine is classified as a corynanthe-type monoterpene indole alkaloid.[2] Its structure is
fundamentally similar to mitragynine, sharing the same molecular formula and core tetracyclic
indole framework. The key distinction lies in the spatial arrangement of substituents at a single
chiral center.[3]

Table 1: Chemical and Physical Properties of Speciogynine
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Property Value Reference

methyl (E)-2-[(2S,3R,12bS)-3-
ethyl-8-methoxy-
1,2,3,4,6,7,12,12b-

IUPAC Name _ [2]
octahydroindolo[2,3-
ajquinolizin-2-yl]-3-

methoxyprop-2-enoate

Molecular Formula C23H30N204 [41[5]

Molecular Weight 398.5 g/mol [5][6]

CAS Number 4697-67-0 [5]

Appearance Not specified in results

UV max 226, 293 nm [5]
Stereochemistry

The defining feature of speciogynine is its stereochemistry, which differentiates it from its
diastereomers: mitragynine, speciociliatine, and mitraciliatine. The absolute configuration of
these compounds was established through methods including X-ray crystallography and
spectral analysis.[3][7][8]

Speciogynine is the C-20 epimer of mitragynine.[1] While mitragynine possesses the (20S)
configuration, speciogynine has the (20R) configuration.[2] This seemingly minor difference in
the orientation of the ethyl group at position C-20 leads to significant changes in the molecule's
three-dimensional shape and its biological activity.[1] Specifically, both speciogynine and
mitragynine feature a flat trans-quinolizidine conformation in their C and D rings.[3]

Table 2: Stereochemical Configuration of Mitragynine Diastereomers
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Quinolizidine

Compound C-3 Configuration C-20 Configuration ]
Conformation

Mitragynine S S trans

Speciogynine S R trans

Speciociliatine R S cis

Mitraciliatine R R cis

Source: Adapted from Flores-Bocanegra et al., 2020 and Takayama, 2004.[3]

The stereochemical relationship between these key alkaloids can be visualized as follows:

trans-Quinolizidine Conformation

C-20 Epimers Speciogynine
3S, 20S _ 3S, 20R
( ) C-3 Epimers ( ) :

cis-Quinolizidine Conformation

Speciociliatine C-20 Epimers Mitraciliatine
(3R, 20S) (3R, 20R)

C-3 Epimers

Click to download full resolution via product page

Diastereomeric Relationships of Mitragynine Alkaloids.

Quantitative Spectroscopic Data

The structural elucidation of speciogynine relies heavily on Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS). The following table summarizes key reported NMR
chemical shifts.

Table 3: *H and 3C NMR Spectroscopic Data for Speciogynine (in CDCIs)
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Position 'H NMR & (ppm) 3C NMR 6 (ppm)
2 - 108.3
3 - 40.2
5 - 53.9
6 - 194
7 - 108.3
8 - 159.9
9 6.69 (d) 99.8
10 7.08 (t) 121.5
11 6.63 (d) 111.0
12 - 127.8
13 - 135.5
14 - 29.8
15 - 314
16 - 52.0
17 - 13.0
18 (C=0) - 169.3
19 - 40.2
20 - 39.0
21 - 58.0
OCHs (C-9) 3.82(s) 55.4
OCHs (Ester) 3.69 (s) 51.1
=COCH:s 3.58 (s) 60.9
=CH 7.46 (s) 141.0
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NH 7.98 (s)

Source: Data synthesized from publicly available spectra.[9][10][11]

Experimental Protocols
Isolation and Purification

The standard procedure for obtaining pure speciogynine involves extraction from dried M.
speciosa leaf material followed by chromatographic separation.

o Extraction: Dried and powdered kratom leaves are subjected to sequential solvent extraction,
often starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar
solvent such as methanol or ethanol to extract the alkaloids.

» Acid-Base Partitioning: The crude alkaloid extract is often purified further using acid-base
partitioning. The extract is dissolved in an acidic aqueous solution, which protonates the
basic alkaloids, making them water-soluble. Neutral impurities are washed away with an
organic solvent. The pH of the aqueous layer is then raised with a base, deprotonating the
alkaloids and causing them to precipitate or be extracted back into an organic solvent.

o Chromatographic Separation: The resulting enriched alkaloid mixture is separated into
individual components using chromatographic techniques.

o Column Chromatography: Silica gel column chromatography is commonly employed,
using a gradient of solvents (e.g., hexane, chloroform, methanol) to elute the different
alkaloids based on polarity.[9]

o High-Performance Liquid Chromatography (HPLC): For final purification and analytical
guantification, reverse-phase HPLC is often used.
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General Workflow for Speciogynine Isolation.
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Structural Elucidation

The definitive identification and structural confirmation of isolated speciogynine are achieved
through a combination of spectroscopic methods.

e Mass Spectrometry (MS): Used to determine the molecular weight and elemental
composition. High-resolution mass spectrometry (HRMS) provides a precise mass
measurement, confirming the molecular formula C23H30N204.[8]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for

determining the complete chemical structure.
o 'H NMR: Identifies the number and types of protons and their connectivity.
o 13C NMR: Determines the number and types of carbon atoms in the molecule.[10]

o 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between
protons and carbons, allowing for the unambiguous assignment of all atoms in the
molecular skeleton and confirming the stereochemical arrangement.

o X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography
provides the absolute configuration of the chiral centers, offering definitive proof of the
molecule's three-dimensional structure.[3][8]

Pharmacological Profile: A Note on Serotonergic
Activity

The stereochemical difference between speciogynine and mitragynine has profound
pharmacological consequences. While mitragynine is a partial agonist at the p-opioid receptor,
speciogynine shows no significant agonist activity at opioid receptors.[1][12] Instead, its
activity is primarily linked to the serotonergic system.

Speciogynine demonstrates high-affinity binding to serotonin receptors, particularly 5-HT:1A
and 5-HT2B.[12][13] Interestingly, in vitro studies show that the parent compound itself is not an
agonist at these receptors. However, its metabolite, 9-O-desmethylspeciogynine, is a 5-HT1A
agonist. This suggests that the in vivo effects of speciogynine, such as antinociception
observed in animal models, are likely driven by its active metabolite.[12]
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Metabolic Activation and Signaling of Speciogynine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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